molecular formula C21H23N3O B286832 N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide

N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide

Numéro de catalogue: B286832
Poids moléculaire: 333.4 g/mol
Clé InChI: GCOLBRSSTIUJIR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide, also known as DPP-4 inhibitor, is a class of drugs used for the treatment of type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase 4 (DPP-4), which plays a role in glucose metabolism. In

Mécanisme D'action

N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors work by inhibiting the enzyme this compound, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this compound, this compound inhibitors increase the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and inhibit glucagon secretion, leading to improved glycemic control.
Biochemical and Physiological Effects:
In addition to their effects on glucose metabolism, this compound inhibitors have been shown to have other biochemical and physiological effects. Studies have shown that this compound inhibitors can improve endothelial function, reduce inflammation, and decrease oxidative stress. This compound inhibitors have also been shown to have neuroprotective effects and may have a role in the treatment of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors have several advantages for lab experiments, including their specificity for this compound and their ability to be administered orally. However, this compound inhibitors also have limitations, including their short half-life and the potential for off-target effects.

Orientations Futures

There are several future directions for research on N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors. One area of research is the development of more potent and selective this compound inhibitors. Another area of research is the investigation of the cardiovascular benefits of this compound inhibitors and their potential use in the treatment of heart failure. Additionally, there is ongoing research on the potential use of this compound inhibitors in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Méthodes De Synthèse

The synthesis of N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors involves the reaction of 3,4-dimethylphenylhydrazine and 2-ethylphenylacetonitrile to form the intermediate 1-(3,4-dimethylphenyl)-3-(2-ethylphenyl)prop-2-en-1-one, which is then reacted with ethyl 2-cyanoacetate to form the final product this compound.

Applications De Recherche Scientifique

N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors have been extensively studied for their potential therapeutic use in the treatment of type 2 diabetes. Studies have shown that this compound inhibitors can improve glycemic control by reducing postprandial glucose levels, increasing insulin secretion, and decreasing glucagon secretion. This compound inhibitors have also been shown to have cardiovascular benefits, including reducing the risk of heart failure and improving endothelial function.

Propriétés

Formule moléculaire

C21H23N3O

Poids moléculaire

333.4 g/mol

Nom IUPAC

N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methylpyrazole-4-carboxamide

InChI

InChI=1S/C21H23N3O/c1-5-17-8-6-7-9-20(17)24-16(4)19(13-22-24)21(25)23-18-11-10-14(2)15(3)12-18/h6-13H,5H2,1-4H3,(H,23,25)

Clé InChI

GCOLBRSSTIUJIR-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1N2C(=C(C=N2)C(=O)NC3=CC(=C(C=C3)C)C)C

SMILES canonique

CCC1=CC=CC=C1N2C(=C(C=N2)C(=O)NC3=CC(=C(C=C3)C)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.